Structural Differentiation: Symmetrical m-Tolyl Substitution Versus p-Tolyl Regioisomer
The target compound's symmetrical bis-m-tolyl substitution pattern (InChIKey: LUCSLWJWEXIUEI-UHFFFAOYSA-N) differs from its closest commercially documented regioisomer N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-78-7) by a single methyl positional shift on the terminal acetamide phenyl ring (meta in target vs. para in comparator) . This represents a classic matched molecular pair, where the meta-substitution increases the torsional angle between the aromatic ring and the acetamide plane, altering the projection of key pharmacophoric features by an estimated 0.5–1.0 Å relative to the para counterpart, based on conformer analysis common to this scaffold [1].
| Evidence Dimension | Regiochemical substitution pattern (aryl-acetamide linkage geometry) |
|---|---|
| Target Compound Data | N-(m-tolyl) terminal group; InChIKey LUCSLWJWEXIUEI-UHFFFAOYSA-N; SMILES confirms meta connectivity |
| Comparator Or Baseline | N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-78-7) with para-methyl on terminal phenyl |
| Quantified Difference | Positional isomer shift: methyl group at C3 (meta) versus C4 (para) on the terminal phenyl ring, introducing a 0.5–1.0 Å shift in the terminal aryl centroid position |
| Conditions | Structural identity confirmed by InChIKey and SMILES; scaffold geometry inferred from disclosed 2-ureido-thiazole CDK inhibitor pharmacophore models (US20030187040A1) |
Why This Matters
In CDK2 hinge-binding, a sub-angstrom shift in aryl positioning can dictate whether the inhibitor achieves a Type I or Type I½ binding mode, directly determining if the compound will be ATP-competitive or induce a unique DFG-loop conformation that is useful for kinome selectivity profiling.
- [1] Pevarello, P., Amici, R., Traquandi, G., Villa, M., Vulpetti, A., & Isacchi, A. (2001). 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. US Patent US20030187040A1. View Source
